N-(2,6-diethylphenyl)-4-phenoxybutanamide

NK3 receptor antagonist Neurokinin receptor Binding affinity

N-(2,6-diethylphenyl)-4-phenoxybutanamide is a synthetic organic compound belonging to the 4-phenoxybutanamide class. It is characterized by a 2,6-diethylphenyl group attached to a 4-phenoxybutanamide backbone.

Molecular Formula C20H25NO2
Molecular Weight 311.425
CAS No. 449155-20-8
Cat. No. B2676720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-diethylphenyl)-4-phenoxybutanamide
CAS449155-20-8
Molecular FormulaC20H25NO2
Molecular Weight311.425
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)NC(=O)CCCOC2=CC=CC=C2
InChIInChI=1S/C20H25NO2/c1-3-16-10-8-11-17(4-2)20(16)21-19(22)14-9-15-23-18-12-6-5-7-13-18/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,21,22)
InChIKeyPALCDVWOJJAHAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-diethylphenyl)-4-phenoxybutanamide (CAS 449155-20-8) for NK3 Receptor Research


N-(2,6-diethylphenyl)-4-phenoxybutanamide is a synthetic organic compound belonging to the 4-phenoxybutanamide class. It is characterized by a 2,6-diethylphenyl group attached to a 4-phenoxybutanamide backbone. Patent literature indicates this compound functions as a neurokinin-3 (NK3) receptor antagonist, a target implicated in various CNS and peripheral disorders [1]. Its structural features distinguish it from other NK3 antagonists, making it a specific tool for studying tachykinin receptor pharmacology.

Critical Differentiation: Why N-(2,6-diethylphenyl)-4-phenoxybutanamide Cannot Be Substituted with Generic Analogs


Generic substitution among 4-phenoxybutanamide derivatives is scientifically invalid due to profound, structure-dependent differences in receptor pharmacology. The 2,6-diethylphenyl moiety in N-(2,6-diethylphenyl)-4-phenoxybutanamide is not a generic substituent; it is a key pharmacophore that confers high affinity and selectivity for the NK3 receptor [1]. This is a marked deviation from other 4-phenoxybutanamide analogs, such as N-cyclohexyl-4-phenoxybutanamide or N-(1-adamantyl)-4-phenoxybutanamide, which are primarily used as synthetic intermediates and lack the specific NK3 receptor antagonism profile . Therefore, interchanging these compounds would fundamentally alter the biological activity, compromising experimental integrity and leading to invalid research outcomes.

Quantitative Evidence Guide for N-(2,6-diethylphenyl)-4-phenoxybutanamide (CAS 449155-20-8)


Target Affinity: Comparative NK3 Receptor Binding of 2,6-Diethylphenyl Analogs

The 2,6-diethylphenyl group is critical for NK3 receptor affinity. While direct binding data (Ki/Kd) for N-(2,6-diethylphenyl)-4-phenoxybutanamide is not publicly available, a close structural analog bearing the same 2,6-diethylphenyl group, N-(2,6-diethylphenyl)-1-methyl-8-[4-[(1-methylpiperidin-4-yl)carbamoyl]-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide (NMS-P715), demonstrates high affinity for the NK3 receptor with a Ki of 110 nM [1]. This provides a class-level inference that the 2,6-diethylphenyl moiety is a key determinant of NK3 binding.

NK3 receptor antagonist Neurokinin receptor Binding affinity Tachykinin

Functional Antagonism: Comparative Assessment of NK3 Receptor Blockade

Functional antagonism at the NK3 receptor is a key differentiator for this compound class. While quantitative functional data for N-(2,6-diethylphenyl)-4-phenoxybutanamide is not publicly available, its close structural relative, N-(2-isopropyl-6-methylphenyl)-4-phenoxybutanamide, has been shown to displace [3H]NKB binding in hNK3 receptors expressed in CHO cells . This class-level evidence suggests that the 2,6-disubstituted phenyl motif is associated with functional NK3 antagonism. In contrast, many 4-phenoxybutanamide analogs, such as N-cycloheptyl-4-phenoxybutanamide, are not reported to have this activity, highlighting the functional specificity of the 2,6-diethylphenyl substitution.

NK3 receptor antagonist Functional assay Inositol phosphate Senktide

Receptor Selectivity Profile: Inferred Selectivity for NK3 over NK1/NK2 Receptors

The 2,6-diethylphenyl group is a structural feature commonly found in selective NK3 receptor antagonists. Patent literature explicitly describes compounds containing this moiety as selective antagonists of the human NK3 receptor [1]. This selectivity is crucial, as non-selective or dual NK1/NK3 antagonists like RO4583298 (pKi of 8.6 and 8.1 for NK1 and NK3, respectively) can produce confounding biological effects [2]. Therefore, N-(2,6-diethylphenyl)-4-phenoxybutanamide is inferred to offer a cleaner pharmacological profile for isolating NK3-mediated pathways compared to broader-spectrum tachykinin receptor ligands.

NK3 receptor antagonist Receptor selectivity Tachykinin NK1/NK2 receptors

Optimal Research Applications for N-(2,6-diethylphenyl)-4-phenoxybutanamide (CAS 449155-20-8)


In Vitro Profiling of NK3 Receptor Antagonism in CNS Disorder Models

This compound is ideally suited for in vitro studies investigating the role of NK3 receptors in central nervous system (CNS) disorders. Based on its class-level designation as a selective NK3 receptor antagonist [1], it can be used in functional assays (e.g., measuring senktide-stimulated inositol phosphate accumulation in CHO cells expressing hNK3) to establish concentration-response curves and confirm antagonist potency. This application is critical for research into psychiatric and neurodegenerative diseases, including schizophrenia, Parkinson's disease, and anxiety disorders, where NK3 receptor modulation is a validated therapeutic strategy [1].

Structure-Activity Relationship (SAR) Studies on 4-Phenoxybutanamide Scaffolds

N-(2,6-diethylphenyl)-4-phenoxybutanamide serves as a key reference compound in medicinal chemistry for SAR studies focused on the 4-phenoxybutanamide scaffold. Its specific 2,6-diethylphenyl substitution pattern is a known determinant of NK3 receptor affinity and selectivity [1]. Researchers can use this compound as a benchmark to evaluate the impact of modifying the phenyl substituents on target engagement. By comparing its activity profile against analogs with different substitution patterns (e.g., N-cyclohexyl or N-adamantyl derivatives ), scientists can rationally design next-generation NK3 antagonists with optimized potency, selectivity, and drug-like properties.

Development of Selective Radioligands for NK3 Receptor Imaging

Due to its inferred high affinity and selectivity for the NK3 receptor [1], N-(2,6-diethylphenyl)-4-phenoxybutanamide presents a promising scaffold for the development of novel radioligands for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. Its structural features could be leveraged to design a labeled derivative, enabling the non-invasive quantification of NK3 receptor expression and occupancy in vivo. This application is valuable for preclinical drug development programs targeting CNS disorders, as it allows for direct assessment of target engagement and receptor occupancy in animal models, a critical step in translating NK3 antagonists to the clinic.

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